Cas no 1805062-17-2 (Methyl 2-cyano-3-hydroxy-4-iodobenzoate)

Methyl 2-cyano-3-hydroxy-4-iodobenzoate is a versatile iodinated benzoate derivative featuring both cyano and hydroxyl functional groups. This compound is particularly valuable in organic synthesis, serving as a key intermediate for constructing complex heterocyclic frameworks and pharmaceutical precursors. The presence of the iodine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient carbon-carbon bond formation. The electron-withdrawing cyano group and the hydroxyl moiety further contribute to its reactivity in nucleophilic substitution and condensation reactions. Its crystalline nature and well-defined structure ensure consistent performance in research and industrial applications, making it a reliable choice for synthetic chemists.
Methyl 2-cyano-3-hydroxy-4-iodobenzoate structure
1805062-17-2 structure
Product Name:Methyl 2-cyano-3-hydroxy-4-iodobenzoate
CAS No:1805062-17-2
MF:C9H6INO3
MW:303.053314685822
CID:4952299
Update Time:2025-10-17

Methyl 2-cyano-3-hydroxy-4-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-cyano-3-hydroxy-4-iodobenzoate
    • Inchi: 1S/C9H6INO3/c1-14-9(13)5-2-3-7(10)8(12)6(5)4-11/h2-3,12H,1H3
    • InChI Key: SZUZKBRMOORVAC-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C(=O)OC)=C(C#N)C=1O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 273
  • XLogP3: 2.3
  • Topological Polar Surface Area: 70.3

Methyl 2-cyano-3-hydroxy-4-iodobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015012053-1g
Methyl 2-cyano-3-hydroxy-4-iodobenzoate
1805062-17-2 97%
1g
1,534.70 USD 2021-06-21

Additional information on Methyl 2-cyano-3-hydroxy-4-iodobenzoate

Recent Advances in the Study of Methyl 2-cyano-3-hydroxy-4-iodobenzoate (CAS: 1805062-17-2) in Chemical Biology and Pharmaceutical Research

Methyl 2-cyano-3-hydroxy-4-iodobenzoate (CAS: 1805062-17-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. Recent studies have highlighted its role as a versatile intermediate in the synthesis of complex molecules and its promising bioactivity in various assay systems.

The synthesis of Methyl 2-cyano-3-hydroxy-4-iodobenzoate has been optimized in recent work, with researchers reporting improved yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry detailed a palladium-catalyzed cross-coupling approach that significantly enhanced the efficiency of its production. This advancement is particularly relevant given the compound's increasing use as a building block in the development of targeted therapies, especially in oncology and infectious disease research.

In biological studies, Methyl 2-cyano-3-hydroxy-4-iodobenzoate has demonstrated interesting inhibitory effects against several kinase targets. A recent screening campaign identified its activity against JAK2 and EGFR kinases, with IC50 values in the low micromolar range. While not a clinical candidate itself, these findings suggest its potential as a scaffold for further medicinal chemistry optimization. Researchers at several institutions are currently exploring derivatives of this compound for enhanced selectivity and potency.

The structural features of Methyl 2-cyano-3-hydroxy-4-iodobenzoate, particularly the presence of both electron-withdrawing and donating groups, make it an attractive candidate for further chemical modification. Recent computational studies have modeled its interactions with various biological targets, providing insights that could guide future drug design efforts. The iodine moiety, in particular, offers opportunities for further functionalization through modern cross-coupling chemistry techniques.

From a pharmaceutical development perspective, the stability and physicochemical properties of Methyl 2-cyano-3-hydroxy-4-iodobenzoate have been characterized in recent preformulation studies. These investigations have confirmed its adequate stability under standard storage conditions and provided valuable data on its solubility profile, which will inform future formulation strategies for related compounds. Such studies are crucial for advancing potential drug candidates derived from this chemical scaffold.

Looking forward, the research community anticipates several directions for further investigation of Methyl 2-cyano-3-hydroxy-4-iodobenzoate. These include expanded structure-activity relationship studies, exploration of its potential in combination therapies, and investigation of its metabolism and pharmacokinetic properties. The compound's unique chemical features continue to make it a valuable tool for chemical biology research and a promising starting point for pharmaceutical development.

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